REACTION_SMILES
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[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[Li+:2].[OH-:1].[OH2:41].[n:3]1[c:4]([NH:9][CH2:10][CH2:11][CH2:12][O:13][c:14]2[cH:15][c:16]3[c:17]([cH:34][cH:35]2)[CH2:18][CH:19]([CH2:29][C:30](=[O:31])[O:32][CH3:33])[C:20](=[O:28])[N:21]([CH2:23][C:24]([F:25])([F:26])[F:27])[CH2:22]3)[cH:5][cH:6][cH:7][cH:8]1>>[n:3]1[c:4]([NH:9][CH2:10][CH2:11][CH2:12][O:13][c:14]2[cH:15][c:16]3[c:17]([cH:34][cH:35]2)[CH2:18][CH:19]([CH2:29][C:30](=[O:31])[OH:32])[C:20](=[O:28])[N:21]([CH2:23][C:24]([F:25])([F:26])[F:27])[CH2:22]3)[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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COC(=O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
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Name
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O=C(O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
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Type
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product
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Smiles
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O=C(O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |